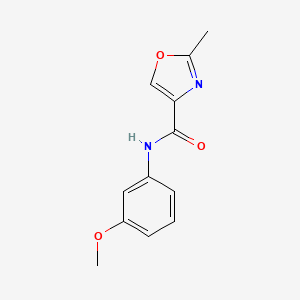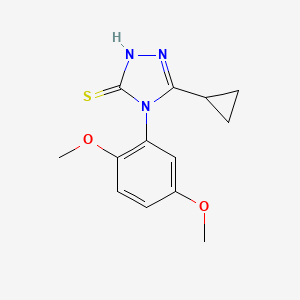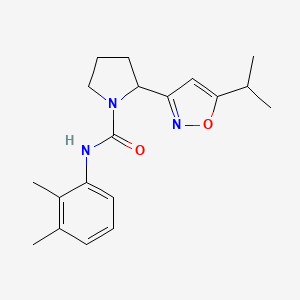
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide
説明
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and sickle cell disease.
科学的研究の応用
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential in treating Alzheimer's disease by improving cognitive function and reducing the accumulation of amyloid-beta plaques. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
作用機序
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression. 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of other proteins, such as heat shock protein 90 (HSP90) and tubulin, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In sickle cell disease, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to increase fetal hemoglobin levels, which can improve the symptoms of the disease.
実験室実験の利点と制限
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying HDAC inhibition. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have low toxicity in animal studies. However, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It can be difficult to solubilize, which can make dosing and administration challenging. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide research. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be studied in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be studied in other diseases, such as Huntington's disease or multiple sclerosis, where HDAC inhibition has shown promise. Finally, new formulations of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be developed to improve its solubility and bioavailability.
特性
IUPAC Name |
2-methoxy-N-(1-methylpiperidin-4-yl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-20-7-5-14(6-8-20)19-18(22)16-13-15(3-4-17(16)25-2)27(23,24)21-9-11-26-12-10-21/h3-4,13-14H,5-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMBVOJYQZAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine](/img/structure/B4462575.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4462608.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)
![4-(4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4462625.png)

![N-(4-ethylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462639.png)
![N-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4462644.png)
![N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462648.png)
![2-[4-(methylthio)phenyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B4462654.png)
![2,4,5-trimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462659.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B4462676.png)